molecular formula C16H15NO3 B14745108 4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid CAS No. 792-32-5

4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid

Cat. No.: B14745108
CAS No.: 792-32-5
M. Wt: 269.29 g/mol
InChI Key: ABPDYKMGWPCZKF-UHFFFAOYSA-N
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Description

4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid is an organic compound that features a benzoic acid moiety linked to an indene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid typically involves the reaction of 2-hydroxy-2,3-dihydro-1H-indene with 4-aminobenzoic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of various diseases.

    Industry: Utilized in the production of advanced materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds containing the indole moiety, which have diverse biological activities.

    Benzoic acid derivatives: Compounds with a benzoic acid structure, widely used in various applications.

Uniqueness

4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid is unique due to its specific combination of the indene and benzoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

CAS No.

792-32-5

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]benzoic acid

InChI

InChI=1S/C16H15NO3/c18-14-9-11-3-1-2-4-13(11)15(14)17-12-7-5-10(6-8-12)16(19)20/h1-8,14-15,17-18H,9H2,(H,19,20)

InChI Key

ABPDYKMGWPCZKF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=CC=CC=C21)NC3=CC=C(C=C3)C(=O)O)O

Origin of Product

United States

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